molecular formula C17H14F3N5O B2797061 5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951903-01-8

5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2797061
CAS-Nummer: 951903-01-8
Molekulargewicht: 361.328
InChI-Schlüssel: UZNORNLPDRDMTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at position 1 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl moiety. This compound belongs to a class of molecules investigated for their biological activities, particularly in oncology, due to their structural similarity to other antiproliferative triazole derivatives . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development .

Eigenschaften

IUPAC Name

5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c1-10-6-8-11(9-7-10)25-15(21)14(23-24-25)16(26)22-13-5-3-2-4-12(13)17(18,19)20/h2-9H,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNORNLPDRDMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the amide functional group contributes to its chemical stability and lipophilicity, potentially enhancing its bioavailability.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a variety of biological activities, including:

  • Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
  • Neuroprotective Properties : Certain triazoles demonstrate the ability to protect neuronal cells from damage.

Anticancer Activity

A study focusing on triazole derivatives reported that compounds similar to 5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed growth inhibition with an IC50 value in the nanomolar range against human cancer cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa0.56NF-κB inhibition
Compound BMCF-70.99ROS generation
Compound CA5490.23Apoptosis induction

Anti-inflammatory Effects

Triazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. In vitro studies indicated that certain derivatives could reduce nitric oxide production and exhibit anti-inflammatory properties by blocking the phosphorylation of P65 protein .

Neuroprotective Properties

Research has highlighted the neuroprotective effects of triazole compounds against neurodegenerative conditions. For example, one study demonstrated that a related triazole compound improved cognitive function in scopolamine-induced Alzheimer's disease models by reducing oxidative stress and inflammation .

The biological activity of 5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as NF-κB and MAPK, which are involved in cell survival and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : It may regulate ROS levels, contributing to its anticancer and neuroprotective effects.
  • Metal Chelation : Some triazoles can chelate biometals like Cu²⁺, which is significant in neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study 1 : A patient with acute myeloid leukemia (AML) treated with a related triazole compound showed significant tumor reduction after one month of therapy.
  • Case Study 2 : In a cohort study involving Alzheimer's patients, administration of a triazole derivative resulted in improved memory scores compared to baseline measurements.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties of Selected Triazole Derivatives

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-methylphenyl 2-(trifluoromethyl)phenyl 377.33* High lipophilicity (CF3 group); potential CNS penetration
5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorophenyl 4-methoxyphenyl 327.32 Electron-withdrawing F and donating OCH3; moderate polarity
5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-chlorobenzyl 4-fluoro-2-methylphenyl 389.81 Bulky benzyl group; enhanced steric hindrance
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl 2,4-difluorophenyl 347.29 Multiple F atoms; increased metabolic resistance
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl 2,5-dichlorophenyl 402.26 Strong electron-withdrawing Cl groups; renal cancer activity (GP = -13.42%)

*Calculated based on molecular formula C17H14F3N5O.

Antiproliferative Activity

  • The target compound’s structural analogs exhibit varied anticancer potencies. For example: 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed significant activity against renal cancer RXF 393 cells (growth inhibition, GP = -13.42%) . 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated CNS specificity, targeting SNB-75 cells (GP = -27.30%) .
  • The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration compared to chlorinated or methoxylated analogs .

Antibacterial and Antiparasitic Activity

  • Derivatives like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide inhibit bacterial SOS response, suggesting a role in combating antibiotic resistance .
  • The target compound’s trifluoromethyl group could improve bioavailability in Gram-negative bacteria compared to non-halogenated analogs .

Key Research Findings and Gaps

  • Pharmacological Potential: The target compound’s trifluoromethyl group confers advantages in stability and target binding, but in vivo efficacy data remain unreported .
  • Structural Optimization : Substitution at R2 with electron-withdrawing groups (e.g., CF3, Cl) correlates with improved anticancer activity compared to electron-donating groups (e.g., OCH3) .
  • Knowledge Gaps: Limited data exist on pharmacokinetics, toxicity, and mechanistic pathways for the target compound. Comparative studies with fluorinated analogs (e.g., ) are needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.